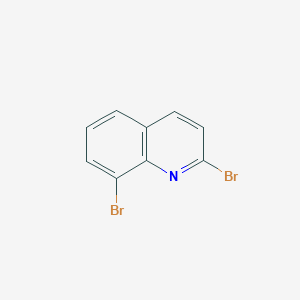

2,8-Dibromoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,8-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPABNLZUYUAAFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672820 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871507-79-8 | |

| Record name | 2,8-Dibromoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871507-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,8-Dibromoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Within the vast and intricate landscape of heterocyclic chemistry, quinoline and its derivatives stand out as "privileged structures," forming the backbone of numerous pharmaceuticals and biologically active compounds.[1][2] Their versatile scaffold allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Among the halogenated quinolines, 2,8-dibromoquinoline emerges as a key synthetic intermediate, offering two reactive bromine sites for the construction of more complex molecular architectures. This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound, consolidating its chemical and physical properties, a validated synthesis protocol, reactivity, and potential applications in the field of drug discovery and development.

Core Chemical and Physical Properties

This compound, identified by the CAS number 871507-79-8 , is a solid at room temperature.[3][4] Its fundamental properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 871507-79-8 | [3] |

| Molecular Formula | C₉H₅Br₂N | [3] |

| Molecular Weight | 286.95 g/mol | [3] |

| Physical State | Solid | [4] |

| Melting Point | 118-119 °C | [3] |

| Boiling Point | Data not available | |

| Purity | Typically ≥95% | [4] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved from the commercially available precursor, 8-bromoquinolin-2(1H)-one. This one-step protocol offers a high yield and a straightforward workup procedure.[3]

Diagram of Synthesis Workflow

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 871507-79-8 [chemicalbook.com]

- 4. acgpubs.org [acgpubs.org]

An In-depth Technical Guide to the Spectroscopic Analysis of 2,8-Dibromoquinoline

Introduction

2,8-Dibromoquinoline is a halogenated heterocyclic aromatic compound with a quinoline core. The quinoline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of pharmacologically active compounds. The introduction of bromine atoms at the 2 and 8 positions significantly alters the electronic and steric properties of the quinoline ring system, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications.

The unequivocal structural confirmation and purity assessment of this compound are paramount for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for the spectroscopic analysis of this compound.

A Note on Data Availability: As of the writing of this guide, a complete set of publicly available, experimentally verified ¹H NMR, ¹³C NMR, and IR spectra for this compound could not be located. Therefore, for the NMR and IR sections of this guide, we will utilize the comprehensive spectral data available for the closely related isomer, 6,8-Dibromoquinoline , to illustrate the principles of spectral interpretation for a dibromoquinoline system. It is crucial to note that while the foundational principles of interpretation are the same, the precise chemical shifts and absorption frequencies will differ for this compound due to the different substitution pattern. For the Mass Spectrometry section, we will utilize the confirmed molecular weight and predicted isotopic patterns for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Core Principles and Experimental Rationale

¹H and ¹³C NMR spectroscopy are based on the quantum mechanical property of nuclear spin. When placed in a strong magnetic field, atomic nuclei with non-zero spin, such as ¹H and ¹³C, can exist in different spin states. The absorption of radiofrequency radiation can induce transitions between these states, and the precise frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.

For a molecule like this compound, we expect to see distinct signals for each chemically non-equivalent proton and carbon atom. The chemical shifts of the aromatic protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituents, as well as by anisotropic effects from the aromatic rings. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the molecule.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

1. Sample Preparation: a. Weigh approximately 10-20 mg of the dibromoquinoline sample into a clean, dry vial. b. Add approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte's signals. CDCl₃ is a common choice for many organic compounds. c. Gently agitate the vial to ensure complete dissolution of the sample. d. Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. c. Shim the magnetic field to optimize its homogeneity, which is crucial for achieving sharp, well-resolved signals. d. Acquire a standard ¹H NMR spectrum. This will provide information on the proton environments and can be used to set the parameters for the ¹³C NMR experiment. e. Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

Data Interpretation: A Case Study of 6,8-Dibromoquinoline

The following tables summarize the reported ¹H and ¹³C NMR data for 6,8-Dibromoquinoline, which will serve as our model for interpretation.[1]

Table 1: ¹H NMR Data for 6,8-Dibromoquinoline (400 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 9.04 | dd | J = 4.2, 1.6 |

| H-3 | 7.50 | dd | J = 8.3, 4.2 |

| H-4 | 8.04 | dd | J = 8.3, 1.5 |

| H-5 | 7.97 | d | J = 2.0 |

| H-7 | 8.16 | d | J = 2.0 |

Table 2: ¹³C NMR Data for 6,8-Dibromoquinoline (100 MHz, CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 122.7 |

| C-4 | 135.9 |

| C-4a | 144.1 |

| C-5 | 129.7 |

| C-6 | 125.9 |

| C-7 | 135.7 |

| C-8 | 119.9 |

| C-8a | 130.1 |

¹H NMR Interpretation:

-

H-2, H-3, and H-4: These protons belong to the pyridine ring. H-2 is the most deshielded due to its proximity to the electronegative nitrogen atom. It appears as a doublet of doublets (dd) due to coupling with H-3 and a smaller long-range coupling with H-4. H-3 and H-4 are coupled to each other (J = 8.3 Hz), which is a typical ortho coupling constant in aromatic systems.

-

H-5 and H-7: These protons are on the benzene ring. They appear as doublets with a small meta coupling constant (J = 2.0 Hz). The absence of a signal for H-6 confirms the substitution at this position.

¹³C NMR Interpretation:

-

The spectrum shows nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

C-2 and C-4 are typically the most downfield signals in the quinoline ring system due to the influence of the nitrogen atom.

-

The carbons directly bonded to the bromine atoms (C-6 and C-8 ) are expected to be shifted upfield compared to their unsubstituted counterparts due to the heavy atom effect of bromine.

-

The quaternary carbons (C-4a, C-6, C-8, and C-8a ) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

For This compound , we would expect a different splitting pattern in the ¹H NMR spectrum. H-3 and H-4 would likely appear as doublets due to their ortho coupling. The protons on the benzene ring would also show a different pattern of chemical shifts and couplings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Core Principles and Experimental Rationale

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. These vibrations include stretching and bending modes. The frequency of absorption is dependent on the bond strength and the masses of the atoms involved. The IR spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

For this compound, we expect to see characteristic absorption bands for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and the C-Br stretching vibrations.

Experimental Protocol for IR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique for solid samples.

1. Sample Preparation: a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Data Acquisition: a. Lower the ATR press to ensure good contact between the sample and the crystal. b. Acquire a background spectrum of the empty ATR crystal. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation: A Case Study of 6,8-Dibromoquinoline

The following table lists the characteristic IR absorption bands reported for 6,8-Dibromoquinoline.[1]

Table 3: Characteristic IR Absorption Bands for 6,8-Dibromoquinoline

| Wavenumber (cm⁻¹) | Vibration Type |

| 3026 | Aromatic C-H Stretch |

| 1638, 1617, 1587, 1545 | C=C and C=N Aromatic Ring Stretch |

| 1467, 1443 | Aromatic C-H In-plane Bend |

| 857, 809, 779 | Aromatic C-H Out-of-plane Bend |

| 677, 593, 543, 501 | C-Br Stretch |

IR Spectrum Interpretation:

-

Aromatic C-H Stretch: The absorption band at 3026 cm⁻¹ is characteristic of C-H stretching vibrations in aromatic rings.

-

Aromatic Ring Stretching: The series of bands between 1638 and 1545 cm⁻¹ are due to the C=C and C=N stretching vibrations within the quinoline ring system.

-

C-H Bending: The bands in the 1467-1443 cm⁻¹ and 857-779 cm⁻¹ regions correspond to in-plane and out-of-plane bending vibrations of the aromatic C-H bonds. The pattern of the out-of-plane bending bands can sometimes provide information about the substitution pattern of the aromatic rings.

-

C-Br Stretch: The absorptions in the lower frequency region (below 700 cm⁻¹) are characteristic of C-Br stretching vibrations.

For This compound , we would expect to see a similar set of absorption bands, with potential minor shifts in their positions due to the different electronic environment.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and can provide information about its elemental composition and structure.

Core Principles and Experimental Rationale

In mass spectrometry, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The most common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI). The mass spectrum is a plot of the relative abundance of ions as a function of their m/z ratio.

A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). A molecule containing one bromine atom will show two peaks in its mass spectrum for the molecular ion, separated by 2 m/z units, with nearly equal intensities (the M and M+2 peaks). A molecule with two bromine atoms, such as this compound, will exhibit a characteristic 1:2:1 intensity ratio for the M, M+2, and M+4 peaks.

Experimental Protocol for Mass Spectrometry Analysis

1. Sample Preparation: a. For ESI-MS, dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

2. Data Acquisition: a. Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion using a syringe pump. b. Ionize the sample in the ESI source. c. The ions are then transferred to the mass analyzer where they are separated by their m/z ratio. d. The detector records the abundance of each ion, and the data is displayed as a mass spectrum.

Data Interpretation for this compound

The molecular formula of this compound is C₉H₅Br₂N, with a monoisotopic mass of approximately 284.88 Da.

Table 4: Predicted Mass Spectrometry Data for this compound [2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 285.88616 |

| [M+Na]⁺ | 307.86810 |

| [M]⁺ | 284.87833 |

Mass Spectrum Interpretation:

-

Molecular Ion Peak: The mass spectrum should show a cluster of peaks corresponding to the molecular ion. Due to the presence of two bromine atoms, we expect to see peaks at m/z values corresponding to the different combinations of ⁷⁹Br and ⁸¹Br isotopes. The most abundant peaks in the molecular ion region will be at m/z values of approximately 285, 287, and 289 (for the [M+H]⁺ ion), with a relative intensity ratio of approximately 1:2:1.

-

Fragmentation Pattern: Depending on the ionization energy, the molecular ion may fragment into smaller ions. The fragmentation pattern can provide additional structural information.

Conclusion

The spectroscopic analysis of this compound, and indeed any synthetic compound, relies on a multi-technique approach for unambiguous structural confirmation. NMR spectroscopy provides the detailed framework of the carbon and proton skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. By carefully acquiring and interpreting the data from these complementary techniques, researchers can be confident in the identity and purity of their materials, which is a critical foundation for any subsequent scientific investigation or application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,8-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dibromoquinoline is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged structure" in drug discovery, this compound serves as a versatile scaffold for the synthesis of a diverse array of novel molecules. The strategic placement of bromine atoms at the 2 and 8 positions offers two reactive sites for further functionalization, enabling the systematic exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning applications in drug development.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 871507-79-8 | [1] |

| Molecular Formula | C₉H₅Br₂N | [1][4] |

| Molecular Weight | 286.95 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 118-119 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | General chemical principles |

| Purity | Typically >95% | [1][3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the analysis of its structural analogues and general principles of spectroscopy, the following characteristics can be expected:

-

¹H NMR: The proton NMR spectrum is anticipated to display signals in the aromatic region (typically δ 7.0-8.5 ppm). The five protons on the quinoline ring system will exhibit complex splitting patterns (doublets, triplets, and doublets of doublets) due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons directly bonded to the bromine atoms (C2 and C8) are expected to be significantly deshielded.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

The synthesis of this compound can be approached through various methods, often involving the bromination of a quinoline precursor. A common strategy involves the aromatization of a dibrominated tetrahydroquinoline intermediate.

Synthetic Workflow Example:

Caption: A generalized synthetic pathway to this compound.

Experimental Protocol: Synthesis of 6,8-Dibromoquinoline (as an illustrative example)

-

Precursor Synthesis: Synthesize 6,8-dibromo-1,2,3,4-tetrahydroquinoline according to established literature procedures.

-

Aromatization:

-

Dissolve 6,8-dibromo-1,2,3,4-tetrahydroquinoline (1.0 g, 3.44 mmol) in 30 mL of benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an argon atmosphere.

-

In a separate flask, dissolve 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.0 g, 8.81 mmol) in 10 mL of freshly distilled and dried benzene.

-

Add the DDQ solution to the tetrahydroquinoline solution.

-

Heat the reaction mixture to reflux at 80°C for 36 hours.

-

Upon cooling, filter the dark green solidified mixture.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel using a 1:9 mixture of ethyl acetate and hexane as the eluent to yield 6,8-dibromoquinoline.

-

Chemical Reactivity and Applications in Drug Development

The true utility of this compound in drug discovery lies in its reactivity, particularly in palladium-catalyzed cross-coupling reactions. The bromine atoms at the C2 and C8 positions serve as versatile handles for the introduction of a wide range of molecular fragments, enabling the synthesis of extensive compound libraries for biological screening.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6][7] In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups, which is a key strategy in modifying the pharmacological properties of a lead compound.[8]

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinoline (General Procedure)

This protocol is a generalized procedure and should be optimized for specific substrates and scales.[9][10]

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water) via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours.

-

Work-up:

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This reaction is of paramount importance in medicinal chemistry as it allows for the synthesis of aryl amines, a common motif in pharmacologically active molecules. Using this compound as a substrate, a variety of primary and secondary amines can be introduced at the 2 and/or 8 positions, providing access to a rich chemical space for drug discovery.[14]

Anticancer and Antimicrobial Potential

Derivatives of brominated quinolines have demonstrated significant potential as both anticancer and antimicrobial agents.[8][15][16][17] For instance, certain 5,7-dibromo-8-hydroxyquinoline derivatives have shown potent cytotoxic effects against various human cancer cell lines, with proposed mechanisms including the inhibition of topoisomerase I.[15] Furthermore, amino-substituted dibromoquinolines have exhibited promising antimicrobial activity against a range of bacteria and fungi.[15] These findings underscore the potential of this compound as a valuable starting material for the development of novel therapeutics in these areas.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a key building block in modern organic and medicinal chemistry. Its well-defined physical properties and, more importantly, its versatile chemical reactivity, make it an invaluable tool for the synthesis of complex molecules with potential therapeutic applications. The ability to functionalize the quinoline core at two distinct positions through robust and high-yielding cross-coupling reactions provides a powerful platform for the design and synthesis of next-generation drug candidates. As research in this area continues, the full potential of this compound in the development of novel therapeutics is yet to be fully realized.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. This compound | 871507-79-8 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - this compound (C9H5Br2N) [pubchemlite.lcsb.uni.lu]

- 5. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. research.rug.nl [research.rug.nl]

- 14. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,8-Dibromoquinoline in Common Organic Solvents

Introduction: The Synthetic Utility and Physicochemical Challenge of 2,8-Dibromoquinoline

This compound is a halogenated heterocyclic compound that serves as a versatile building block in modern organic synthesis. The quinoline scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals with diverse biological activities, including antimalarial, anticancer, and antiseptic properties.[1] The bromine atoms at the 2- and 8-positions provide reactive handles for further chemical transformations, such as cross-coupling reactions, enabling the construction of complex molecular architectures.[2][3] These synthetic applications are critical in the development of novel therapeutic agents and advanced materials.[4][5]

Despite its synthetic importance, a significant gap exists in the publicly available physicochemical data for this compound, most notably its solubility in common organic solvents. Solubility is a fundamental property that dictates every stage of a compound's lifecycle in a laboratory and beyond—from reaction conditions and purification strategies (like recrystallization) to formulation for biological screening.[6] Poorly characterized solubility can lead to suboptimal reaction yields, challenging purification, and inaccurate results in bioassays.[6]

This guide addresses this knowledge gap not by presenting pre-existing data, but by providing a comprehensive framework for its determination. We will delve into the theoretical principles governing the solubility of this specific molecule, provide authoritative, step-by-step protocols for its experimental measurement, and discuss the critical factors that influence this property. This document is designed for researchers, chemists, and drug development professionals, empowering them to generate reliable solubility data and make informed decisions in their work.

Part 1: Theoretical Framework for Predicting Solubility

Understanding the molecular structure of this compound allows us to make educated predictions about its solubility behavior based on the foundational chemical principle: "like dissolves like".[7][8] This principle states that substances with similar intermolecular forces and polarity tend to be soluble in one another.

Molecular Structure Analysis:

-

Quinoline Core: The core is a bicyclic aromatic system containing a nitrogen atom. This makes the molecule weakly basic and introduces a degree of polarity due to the nitrogen lone pair.[1] The aromatic system is capable of π-π stacking interactions.

-

Bromo Substituents: The two bromine atoms are highly electronegative, introducing C-Br polar bonds. However, their symmetric placement on the molecule can reduce the overall molecular dipole moment. Furthermore, they add significant molecular weight and volume, increasing the van der Waals forces.

Predicted Solubility Profile:

-

Nonpolar Solvents (e.g., Hexane, Toluene): The large, aromatic, and halogenated structure suggests that van der Waals forces will be the primary solute-solvent interaction. Therefore, this compound is expected to have moderate to good solubility in nonpolar solvents that can engage in these forces.

-

Polar Aprotic Solvents (e.g., Acetone, THF, DMSO, DMF): These solvents have significant dipole moments. They can interact with the polar C-Br bonds and the nitrogen atom of the quinoline ring. We predict good solubility in these solvents, particularly in DMSO and DMF, which are known for their strong dissolving power for a wide range of organic compounds.[9]

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents are characterized by their ability to donate hydrogen bonds. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, but the molecule lacks hydrogen bond donors. Its large nonpolar surface area will likely dominate, leading to poor solubility in highly polar protic solvents like water. Solubility is expected to increase in alcohols like ethanol as the nonpolar alkyl chain provides more favorable van der Waals interactions.

The following diagram illustrates the relationship between solute and solvent polarity, which forms the basis of these predictions.

Caption: Predicted solubility based on solute-solvent polarity matching.

Part 2: Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, they must be validated by empirical data. The "gold standard" for determining the equilibrium (or thermodynamic) solubility of a compound is the Saturation Shake-Flask (SSF) method .[10] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system has reached equilibrium.[11]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol is a self-validating system because the confirmation of equilibrium and the presence of undissolved solid ensure the measurement reflects true thermodynamic solubility.

1. Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with screw caps (e.g., 4 mL or 20 mL)

-

Analytical balance

-

Orbital shaker or rotator with temperature control[12]

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes for dilution

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC)

2. Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The key is to add enough solid so that a visible amount remains undissolved at the end of the experiment.[12] This confirms that the solution is saturated.

-

Solvent Addition: Add a precise volume of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a sufficient duration to reach equilibrium.[10] A typical period is 24 to 48 hours. It is crucial to establish that equilibrium has been reached by taking measurements at sequential time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[12]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. The most reliable method is centrifugation, followed by careful collection of the supernatant.[10]

-

Filtration: Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic solid particles that could falsely elevate the measured concentration.

-

Dilution: Accurately dilute the clear, saturated filtrate with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

-

Calculation: Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the solubility in units such as mg/mL, g/L, or mol/L.

Workflow Visualization

The following diagram outlines the critical steps of the Saturation Shake-Flask protocol.

Caption: Experimental workflow for the Shake-Flask solubility method.

Part 3: Data Presentation and Influencing Factors

Summarizing Quantitative Data

For clear comparison and record-keeping, solubility data should be presented in a structured table. This allows for easy assessment of the compound's behavior across a range of solvents and conditions.

| Solvent Class | Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Notes |

| Nonpolar | Toluene | 25 | Experimental Value | Calculated Value | |

| Hexane | 25 | Experimental Value | Calculated Value | ||

| Polar Aprotic | DMSO | 25 | Experimental Value | Calculated Value | |

| Acetone | 25 | Experimental Value | Calculated Value | ||

| Acetonitrile | 25 | Experimental Value | Calculated Value | ||

| Polar Protic | Ethanol | 25 | Experimental Value | Calculated Value | |

| Methanol | 25 | Experimental Value | Calculated Value | ||

| Water | 25 | Experimental Value | Calculated Value | Likely very low |

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature because the dissolution process is typically endothermic.[6][8] When reporting solubility, the temperature must always be specified.[11] For drug development, measurements are often performed at both room temperature (25°C) and physiological temperature (37°C).[10]

-

pH of the Medium: The quinoline nitrogen is basic and can be protonated in acidic conditions. This would form a salt, which is ionic and expected to be significantly more soluble in polar solvents, especially water.[1] While this is less of a factor in unbuffered organic solvents, it becomes critical in aqueous or mixed-solvent systems, and is a key consideration in drug absorption.[6]

-

Solvent Polarity: As discussed in the theoretical framework, the match between the polarity of the solute and the solvent is the primary determinant of solubility.[8]

Conclusion

Characterizing the solubility of this compound is an essential step toward its effective utilization in research and development. In the absence of published data, this guide provides the necessary theoretical and practical tools for scientists to generate this critical information. By combining an understanding of molecular structure with rigorous experimental methodology like the Shake-Flask method, researchers can produce reliable and reproducible solubility data. This knowledge will directly support the rational design of synthetic routes, the development of robust purification protocols, and the successful formulation of this valuable compound for further applications.

References

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. datapdf.com [datapdf.com]

- 4. researchgate.net [researchgate.net]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ascendiacdmo.com [ascendiacdmo.com]

- 7. chem.ws [chem.ws]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. who.int [who.int]

Synthesis of Novel 2,8-Dibromoquinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with its derivatives exhibiting a broad spectrum of biological activities and functional properties. Among these, dihalogenated quinolines serve as versatile building blocks for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of novel 2,8-dibromoquinoline derivatives. We will delve into the strategic synthesis of the this compound core, its detailed characterization, and its potential for further functionalization. This document is intended to be a practical resource for researchers, offering detailed experimental protocols, insights into reaction mechanisms, and a framework for the rational design of new quinoline-based compounds.

Introduction: The Significance of the this compound Scaffold

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of many natural products, pharmaceuticals, and functional materials. The introduction of halogen atoms, particularly bromine, onto the quinoline ring system dramatically enhances its synthetic utility. The carbon-bromine bond serves as a versatile handle for a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

The this compound scaffold is of particular interest due to the distinct electronic environments of the C2 and C8 positions. The C2 position is part of the electron-deficient pyridine ring, while the C8 position is on the carbocyclic ring. This differentiation in reactivity can potentially allow for selective functionalization at one position over the other, paving the way for the synthesis of a diverse library of disubstituted quinolines with unique three-dimensional structures and properties. This guide will provide a plausible and detailed synthetic route to this valuable building block and explore its potential in the development of novel chemical entities.

Synthesis of the this compound Core: A Multi-Step Approach

A direct and selective dibromination of quinoline to achieve the 2,8-disubstituted pattern is challenging due to the complex regioselectivity of electrophilic aromatic substitution on the quinoline ring. Therefore, a multi-step synthetic strategy is required. The most logical approach involves the sequential introduction of the two bromine atoms. Herein, we propose a robust synthetic pathway commencing with the synthesis of 8-bromoquinoline, followed by the introduction of a bromine atom at the 2-position.

Step 1: Synthesis of 8-Bromoquinoline

The synthesis of 8-bromoquinoline can be efficiently achieved via a Skraup-Doebner-von Miller type reaction starting from 2-bromoaniline. This classic cyclization reaction provides a reliable method for constructing the quinoline core.

Reaction:

Experimental Protocol:

-

Reagents: 2-bromoaniline, glycerol, sulfuric acid, arsenic pentoxide (or other mild oxidizing agent).

-

Procedure:

-

To a mixture of 2-bromoaniline and glycerol in a round-bottom flask equipped with a reflux condenser, slowly and carefully add concentrated sulfuric acid with cooling.

-

Add a mild oxidizing agent, such as arsenic pentoxide.

-

Heat the mixture cautiously. The reaction is exothermic and may become vigorous.

-

Once the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours.

-

After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-bromoquinoline can be purified by steam distillation or column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

The use of a strong acid like sulfuric acid is crucial for the dehydration of glycerol to acrolein, the key electrophile in the reaction.

-

The oxidizing agent is necessary to convert the initially formed dihydroquinoline intermediate to the aromatic quinoline ring.

-

Careful temperature control is essential due to the highly exothermic nature of the Skraup reaction.

Step 2: Synthesis of 8-Bromoquinoline N-oxide

To facilitate the introduction of a substituent at the C2 position, the nitrogen atom of the quinoline ring is first oxidized to the corresponding N-oxide. The N-oxide functionality activates the C2 and C4 positions towards nucleophilic attack and also influences the regioselectivity of subsequent reactions.

Reaction:

Experimental Protocol:

-

Reagents: 8-bromoquinoline, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

-

Procedure:

-

Dissolve 8-bromoquinoline in dichloromethane.

-

Add m-CPBA portion-wise to the solution at room temperature.

-

Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with a saturated solution of sodium bicarbonate to remove excess m-CPBA and the resulting meta-chlorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude 8-bromoquinoline N-oxide, which can be purified by recrystallization or column chromatography.

-

Step 3: Synthesis of 2-Chloro-8-bromoquinoline

The N-oxide can be converted to a 2-haloquinoline using a variety of reagents. Phosphorus oxychloride (POCl₃) is a commonly used and effective reagent for this transformation, yielding the 2-chloro derivative.

Reaction:

Experimental Protocol:

-

Reagents: 8-bromoquinoline N-oxide, phosphorus oxychloride (POCl₃).

-

Procedure:

-

Carefully add 8-bromoquinoline N-oxide to an excess of phosphorus oxychloride with cooling.

-

Heat the reaction mixture at reflux for a few hours.

-

After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

Neutralize the acidic solution with a base (e.g., sodium carbonate or ammonia solution) to precipitate the crude product.

-

Extract the product with a suitable organic solvent (e.g., chloroform or dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent. The crude 2-chloro-8-bromoquinoline can be purified by column chromatography.

-

Step 4: Synthesis of this compound

The final step involves the conversion of the 2-chloro substituent to a bromo group. This can be achieved through a halogen exchange reaction, often facilitated by the use of a bromide source in a high-boiling solvent.

Reaction:

Experimental Protocol:

-

Reagents: 2-chloro-8-bromoquinoline, hydrobromic acid (HBr) in acetic acid.

-

Procedure:

-

Dissolve 2-chloro-8-bromoquinoline in a solution of hydrobromic acid in acetic acid.

-

Heat the reaction mixture at reflux for several hours.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

After cooling, pour the reaction mixture into water and neutralize with a base to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

The final product, this compound, can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate).

-

Characterization of this compound

Unambiguous characterization of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed to confirm the structure and purity of the final compound.

| Technique | Expected Observations |

| ¹H NMR | A complex aromatic region with distinct signals for the quinoline protons. The chemical shifts and coupling constants will be indicative of the 2,8-disubstitution pattern. |

| ¹³C NMR | The spectrum will show the expected number of carbon signals for the dibromoquinoline structure. The signals for the carbon atoms attached to the bromine atoms will be shifted to a characteristic range. |

| Mass Spectrometry (MS) | The mass spectrum will show a characteristic molecular ion peak cluster with an isotopic pattern indicative of the presence of two bromine atoms (M, M+2, and M+4 peaks in a ratio of approximately 1:2:1). |

| Melting Point | A sharp melting point is indicative of a pure compound. |

Derivatization of the this compound Scaffold

The synthetic utility of this compound lies in its potential for selective functionalization. The C2-Br and C8-Br bonds exhibit different reactivities, which can be exploited for sequential or site-selective derivatization.

-

C2-Position: The C2-Br bond is generally more reactive towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the quinoline nitrogen. It is also highly susceptible to palladium-catalyzed cross-coupling reactions.

-

C8-Position: The C8-Br bond is less reactive towards nucleophilic attack but can readily participate in various cross-coupling reactions.

This differential reactivity allows for a modular approach to the synthesis of a wide array of novel 2,8-disubstituted quinoline derivatives.

Experimental Workflow for Derivatization:

Caption: Derivatization strategies for the this compound scaffold.

Conclusion

This technical guide has outlined a comprehensive and practical approach to the synthesis of this compound, a valuable and versatile building block for the development of novel quinoline derivatives. By following the detailed multi-step synthesis and leveraging the differential reactivity of the two bromine substituents, researchers can access a wide array of new chemical entities with potential applications in drug discovery and materials science. The provided protocols and mechanistic insights are intended to empower scientists to explore the rich chemical space accessible from this promising scaffold.

A Technical Guide to the Computational Analysis of 2,8-Dibromoquinoline: A DFT-Driven Approach for Drug Discovery

This guide provides a comprehensive technical framework for the computational and theoretical study of 2,8-Dibromoquinoline, a halogenated heterocyclic compound of significant interest in medicinal chemistry. As researchers and drug development professionals, understanding the electronic structure, reactivity, and intermolecular interactions of such molecules is paramount for the rational design of novel therapeutic agents. This document moves beyond a simple recitation of methods; it delves into the causality behind procedural choices, offering a self-validating workflow grounded in Density Functional Theory (DFT).

The quinoline scaffold is a "privileged structure" in drug discovery, forming the core of numerous approved drugs, from antimalarials like chloroquine to modern antibiotics.[1][2] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, membrane permeability, and binding interactions, often enhancing its biological activity.[3] this compound, therefore, represents a promising, yet underexplored, candidate for further investigation. This guide outlines a synergistic approach, combining theoretical calculations with established experimental validation protocols to fully elucidate its therapeutic potential.

Molecular Foundation: Synthesis and Spectroscopic Characterization

A robust computational study begins with a well-characterized molecule. The synthesis of this compound serves as the entry point, providing the physical sample for empirical validation of our theoretical models.

Synthesis Protocol

While various methods exist for quinoline synthesis, a common route to brominated quinolines involves the electrophilic bromination of a substituted precursor. For instance, the bromination of 8-hydroxyquinoline using N-bromosuccinimide (NBS) or molecular bromine can yield dibrominated products.[4] A specific, optimized synthesis for this compound is crucial for obtaining a pure starting material.

Spectroscopic Validation

Computational results must be benchmarked against experimental data. The primary methods for structural validation include FT-IR, NMR, and UV-Vis spectroscopy.

-

FT-IR Spectroscopy : Infrared spectroscopy probes the vibrational modes of the molecule. The experimental spectrum should show characteristic peaks for C-H stretching in the aromatic region (3100-3000 cm⁻¹), C=C and C=N stretching (1600-1400 cm⁻¹), and C-Br stretching (typically below 700 cm⁻¹).[5][6]

-

NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the substitution pattern. For this compound, one would expect distinct signals for the remaining five protons on the quinoline ring system, with chemical shifts and coupling constants consistent with the assigned positions.[7]

-

UV-Vis Spectroscopy : This technique reveals electronic transitions within the molecule. Quinoline derivatives typically exhibit strong π-π* transitions in the UV region (200-400 nm).[6][8] The absorption maxima (λ_max) provide a key parameter for validating theoretical electronic transition calculations.

The Computational Core: A Validated DFT Workflow

Density Functional Theory (DFT) offers a powerful balance of accuracy and computational cost for studying molecular systems of this size.[7] The choice of functional and basis set is critical for obtaining reliable results.

Rationale for Method Selection

-

Functional : The B3LYP hybrid functional is a widely used and well-validated choice for organic molecules, providing excellent descriptions of molecular geometries and vibrational frequencies.[5][9]

-

Basis Set : The 6-311++G(d,p) basis set is recommended. It is a triple-zeta basis set that includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the anisotropic shape of electron clouds, which is crucial for halogenated systems.[5]

-

Software : All calculations can be performed using software packages like Gaussian.[7]

Step-by-Step Computational Protocol

-

Structure Input : Draw the this compound molecule in a molecular editor and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

-

Geometry Optimization : Import the structure into the calculation software. Perform a full geometry optimization without constraints using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

-

Frequency Calculation : Using the optimized geometry, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also yields the theoretical FT-IR spectrum.

-

Spectroscopic & Electronic Properties : From the optimized structure, perform single-point energy calculations to derive the electronic properties, including HOMO-LUMO orbitals, MEP maps, and data for NBO analysis.

-

Data Analysis : Visualize and interpret the output files to extract the desired structural, spectroscopic, and electronic parameters.

Computational Workflow Diagram

Caption: A validated workflow for DFT analysis of this compound.

In-Depth Analysis of Molecular Properties

The following analyses provide a multi-faceted understanding of this compound's electronic nature and potential for interaction.

Optimized Geometry and Vibrational Spectra

The first step in validation is comparing the calculated geometry and vibrational frequencies with experimental data. A close match confirms the suitability of the chosen computational method.

| Parameter | Experimental Data | Calculated (B3LYP/6-311++G(d,p)) |

| Key Bond Lengths (Å) | ||

| C2-Br | From XRD data | Value |

| C8-Br | From XRD data | Value |

| C-N Bond 1 | From XRD data | Value |

| Key Vibrational Frequencies (cm⁻¹) | ||

| Aromatic C-H stretch | Value | Value (Scaled) |

| C=N/C=C Ring stretch | Value | Value (Scaled) |

| C-Br stretch | Value | Value (Scaled) |

| Table 1: Comparison of Experimental and Theoretical Structural Data. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10]

-

HOMO : Represents the ability to donate an electron (nucleophilicity).

-

LUMO : Represents the ability to accept an electron (electrophilicity).

-

Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and polarizable.[10][11] This is often correlated with higher biological activity.[12]

The HOMO and LUMO densities for this compound should be visualized to identify the regions of the molecule involved in these frontier orbitals. Typically, for aromatic systems, these orbitals are delocalized across the π-system.

| Parameter | Energy (eV) |

| E_HOMO | Value |

| E_LUMO | Value |

| Energy Gap (ΔE) | Value |

| Table 2: Calculated Frontier Orbital Energies. |

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for identifying the sites for intermolecular interactions.[9][13]

-

Red/Yellow Regions : Electron-rich areas (negative potential), susceptible to electrophilic attack. These are typically found around electronegative atoms like nitrogen.

-

Blue Regions : Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are often located around hydrogen atoms.

For this compound, the MEP map is expected to show a negative potential region near the quinoline nitrogen atom, making it a primary site for hydrogen bonding or metal coordination. The bromine atoms can also exhibit regions of both positive (σ-hole) and negative potential, influencing halogen bonding interactions.[14]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, resembling the familiar Lewis structure concept.[15] It quantifies delocalization effects by analyzing interactions between filled (donor) and empty (acceptor) orbitals. The second-order perturbation energy, E(2), measures the strength of these donor-acceptor interactions.[16] Key interactions to investigate in this compound include:

-

π → π * interactions within the aromatic system, indicating electron delocalization and aromaticity.

-

n → π * interactions, such as the delocalization of the nitrogen lone pair (n) into the antibonding orbitals (π*) of the ring, which contributes to the stability of the system.

-

n → σ * interactions involving the bromine lone pairs, which can influence bond strengths and reactivity.

Bridging Theory and Function: Biological Activity

Quinoline derivatives are well-documented for their broad-spectrum antimicrobial activities.[17][18][19][20] The computational data gathered can be used to form hypotheses about the potential of this compound as an antimicrobial agent. For example, the molecule's reactivity (indicated by the HOMO-LUMO gap) and its surface electrostatic potential (from the MEP map) can suggest how it might interact with biological targets like bacterial enzymes or cell membranes.[21]

Proposed Mechanism of Action & Drug Discovery Pipeline

Caption: A pipeline integrating DFT studies with experimental validation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

To validate the predicted bioactivity, an in vitro antibacterial assay is essential. The broth microdilution method is a standard protocol for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB).

-

Inoculation : Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL. Add the inoculum to each well.

-

Controls : Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A known antibiotic (e.g., ciprofloxacin) should be used as a reference standard.

-

Incubation : Incubate the plates at 37°C for 18-24 hours.

-

Reading : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The computational study of this compound, when executed through a rigorous and self-validating DFT workflow, provides profound insights into its physicochemical properties. By correlating theoretical descriptors of reactivity and intermolecular interactions with experimentally determined biological activity, researchers can accelerate the drug discovery process. This integrated approach, combining theoretical prediction with empirical validation, allows for the rational design of more potent and selective quinoline-based therapeutics, ultimately transforming molecular understanding into tangible clinical potential.

References

- 1. Facile Synthesis of Functionalized Phenoxy Quinolines: Antibacterial Activities against ESBL Producing Escherichia coli and MRSA, Docking Studies, and Structural Features Determination through Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer [mdpi.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 10. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 11. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NBO [cup.uni-muenchen.de]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

2,8-Dibromoquinoline: A Versatile Heterocyclic Scaffold for Advanced Materials

An In-depth Technical Guide for Researchers and Application Scientists

Introduction: The Quinoline Core in Modern Materials Science

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a privileged structural motif. While its derivatives are extensively studied in medicinal chemistry for their diverse pharmacological activities, their potential in materials science is equally compelling.[1] The inherent rigidity, thermal stability, and rich electronic properties of the quinoline core make it an exceptional building block for a new generation of functional materials.

This guide focuses on a particularly valuable, yet underexplored, derivative: 2,8-dibromoquinoline . The strategic placement of two bromine atoms transforms this simple heterocycle into a powerful and versatile platform for molecular engineering. These bromine atoms serve as reactive handles, allowing for the precise and controlled construction of complex, π-conjugated systems through modern cross-coupling chemistry. This capability is the cornerstone of its potential, enabling the fine-tuning of critical properties such as light absorption, emission, charge transport, and conductivity, which are essential for applications in organic electronics, sensing, and advanced polymers.

This document serves as a technical primer, synthesizing established principles of synthetic chemistry with forward-looking applications to illuminate the potential of this compound as a key component in the materials scientist's toolbox.

Core Synthesis and Functionalization Pathways

The utility of any molecular building block begins with its accessibility and the predictability of its subsequent reactions. This compound can be reliably synthesized and then functionalized through well-established organometallic reactions, providing a robust foundation for materials development.

Protocol 1: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from 8-bromoquinolin-2(1H)-one.[2] The mechanism involves the conversion of a carbonyl group to a bromide, a standard transformation in heterocyclic chemistry.

Materials:

-

8-bromo-1H-2-quinolinone

-

Phosphorus tribromide (PBr₃)

-

Ice-water mixture

-

Dichloromethane (DCM) or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 8-bromo-1H-2-quinolinone (1.0 eq) with phosphorus tribromide (2.0-2.2 eq).

-

Heating: Heat the reaction mixture to 140°C under an inert atmosphere (e.g., nitrogen or argon). Stir vigorously for 3-4 hours. The mixture will become a dark, viscous liquid.

-

Quenching: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly. Very slowly and cautiously, pour the reaction mixture into a beaker containing a vigorously stirred ice-water mixture (approx. 20 mL of water per gram of starting material). Caution: This quenching process is highly exothermic and may release fumes. Perform in a well-ventilated fume hood.

-

Precipitation & Filtration: Continue stirring the quenched mixture for 1 hour. A solid precipitate of this compound will form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product. The product identity can be confirmed by mass spectrometry, which will show the characteristic isotopic pattern for a molecule containing two bromine atoms.[2]

Key Functionalization Reactions

The true power of this compound lies in the selective reactivity of its two carbon-bromine bonds. These sites are ideal for palladium-catalyzed cross-coupling reactions, which form new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[3]

-

Suzuki-Miyaura Coupling: Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds, ideal for creating bi-aryl systems or extending conjugation.[3]

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing linear, rigid linkers into a molecular structure.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing charge-transporting moieties or coordination sites.

These reactions allow scientists to "decorate" the quinoline core, transforming it from a simple building block into a complex, functional molecule tailored for a specific application.

Figure 1: Key cross-coupling pathways for functionalizing the this compound core.

Application Domain 1: Organic Electronics

The development of materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs) relies on molecules with extended π-conjugation to facilitate charge transport and control electronic energy levels. Dibrominated heterocycles are crucial monomers for synthesizing the polymers and oligomers used in these devices.[4]

Role in Conjugated Polymers

This compound is an ideal candidate as a monomer unit for polymerization. Via reactions like Suzuki polycondensation, it can be copolymerized with various aromatic diboronic esters to create high-performance polymers. The quinoline unit offers several advantages:

-

Electron-Deficient Nature: The nitrogen atom in the quinoline ring makes it moderately electron-deficient. When copolymerized with electron-rich units, it can form donor-acceptor (D-A) polymers, which often have desirable low band gaps for absorbing a broader spectrum of light in OPVs or for achieving specific emission colors in OLEDs.

-

Improved Charge Transport: The quinoline nitrogen can facilitate n-type (electron) transport, which can help in creating materials with balanced electron and hole mobility, a critical factor for efficient device performance.

-

Thermal Stability: The rigid, fused-ring structure of the quinoline core imparts excellent thermal stability to the resulting polymer, leading to longer device lifetimes.

Figure 2: Schematic of an OLED device using a this compound (DQ) based polymer in the emissive layer.

| Property | Typical Range for OLED/OFET Materials | Potential Contribution of Quinoline Core |

| HOMO Level | -4.8 to -5.8 eV | Can be tuned by co-monomer choice |

| LUMO Level | -2.5 to -3.5 eV | Lowered by electron-deficient quinoline |

| Band Gap (Eg) | 1.8 to 3.1 eV | Tunable; D-A structure leads to lower Eg |

| Charge Mobility (µ) | 10-5 to >1 cm²/Vs | Rigid backbone promotes intermolecular π-stacking |

| Glass Transition Temp (Tg) | >100 °C | High Tg due to rigid fused-ring structure |

| Table 1: Key properties of organic electronic materials and the expected influence of incorporating a 2,8-disubstituted quinoline unit. |

Application Domain 2: Luminescent Materials and Chemical Sensors

Quinoline derivatives are well-known for their fluorescent properties and their ability to act as ligands in coordination complexes.[5] By functionalizing the 2- and 8-positions of dibromoquinoline, novel ligands can be designed to create highly luminescent metal complexes or sensitive chemical sensors.

Ligands for Lanthanide Complexes

Lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), exhibit sharp, line-like emission spectra but suffer from very low absorption cross-sections. This limitation can be overcome by using an organic ligand as an "antenna."[5] The organic ligand absorbs light efficiently and transfers the energy to the central lanthanide ion, which then luminesces.

This compound can be converted into a chelating ligand by replacing the bromine atoms with coordinating groups (e.g., carboxylates, pyridyls, or phosphine oxides). The quinoline core itself acts as an excellent chromophore for absorbing UV light, and the nitrogen atom provides an additional coordination site. Such complexes are promising for applications in bio-imaging, time-resolved immunoassays, and as red or green emitters in OLEDs.[5]

Figure 3: The "antenna effect" in a lanthanide complex with a quinoline-based ligand.

Fluorescent Chemosensors

The fluorescence of a quinoline derivative is often sensitive to its local environment. This property can be exploited to create chemosensors. The nitrogen atom of the quinoline ring can act as a binding site for metal ions or a protonation site for detecting pH changes. Upon binding an analyte, the electronic structure of the molecule is perturbed, leading to a measurable change in its fluorescence intensity or wavelength (e.g., quenching or enhancement). By attaching specific recognition units at the 2- and 8-positions, sensors with high selectivity for target analytes can be developed.

Experimental Protocol: Synthesis of a Model Conjugated Oligomer

This protocol outlines a hypothetical, yet scientifically sound, Suzuki coupling reaction to synthesize a simple oligomer, demonstrating the use of this compound as a building block.

Objective: To synthesize a short conjugated oligomer via palladium-catalyzed Suzuki coupling of this compound with fluorene-2,7-diboronic acid bis(pinacol) ester.

Materials:

-

This compound (1.0 eq)

-

Fluorene-2,7-diboronic acid bis(pinacol) ester (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (4.0 eq)

-

Toluene and deionized water (e.g., 4:1 mixture)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reagent Preparation: To a Schlenk flask, add this compound, fluorene-2,7-diboronic acid bis(pinacol) ester, and K₂CO₃.

-

Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent & Catalyst Addition: Add the degassed toluene/water solvent mixture via cannula or syringe. Add the Pd(PPh₃)₄ catalyst to the flask under a positive pressure of inert gas.

-

Reaction: Heat the mixture to reflux (approx. 90-100°C) and stir vigorously for 24-48 hours. Monitor the reaction progress by TLC or GPC.

-

Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel with water. Extract the aqueous layer with toluene or chloroform (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude polymer/oligomer can be purified by precipitation from a good solvent (e.g., chloroform) into a poor solvent (e.g., methanol) and subsequent washing to remove residual catalyst and unreacted monomers.

Conclusion and Future Outlook

This compound is a building block of significant untapped potential. Its robust synthesis, combined with the precision of modern cross-coupling chemistry, provides a clear and reliable route to a vast array of novel functional materials. The inherent electronic and physical properties of the quinoline core make it an attractive component for advanced applications:

-

In Organic Electronics: As a key monomer for creating thermally stable, electron-deficient polymers for OLEDs, OFETs, and OPVs.

-

In Luminescent Materials: As a scaffold for designing sophisticated ligands that can sensitize lanthanide emission for bio-imaging and display technologies.

-

In Sensing: As the core of fluorescent chemosensors capable of detecting metal ions and other analytes with high sensitivity.

Future research should focus on synthesizing and characterizing a wider library of materials derived from this scaffold. Exploring its use in emerging areas like thermally activated delayed fluorescence (TADF) materials, as a building block for covalent organic frameworks (COFs), or in the development of novel photocatalysts could open up even more exciting avenues for this versatile heterocyclic platform.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 871507-79-8 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. ossila.com [ossila.com]

- 5. Synthesis and luminescence properties of novel 8-hydroxyquinoline derivatives and their Eu(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of Aryl-Substituted Quinolines via Regioselective Suzuki-Miyaura Coupling of 2,8-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Power of Cross-Coupling

The quinoline ring system is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its prevalence in medicinal chemistry is particularly noteworthy, with quinoline derivatives exhibiting a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The ability to precisely functionalize the quinoline scaffold is therefore of paramount importance in drug discovery and development.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2][3] This palladium-catalyzed reaction between an organohalide and an organoboron compound is prized for its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents.[2]

This guide focuses on 2,8-dibromoquinoline, a valuable and versatile building block. The presence of two distinct bromine atoms offers a strategic handle for sequential or regioselective functionalization. The electronic and steric disparity between the C2 and C8 positions allows for selective mono-arylation, typically at the more reactive C2 position, yielding 2-aryl-8-bromoquinolines.[4] These intermediates are themselves valuable platforms for further diversification, enabling the synthesis of complex, differentially substituted quinoline libraries for screening and development.

Expertise & Experience: Understanding the Reaction

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] The cycle consists of three primary steps:

-